3-Cyanopyridine-2-sulfonic acid
Description
Contextualization in Pyridine (B92270) Derivatives and Sulfonic Acid Chemistry
Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts basicity and a site for N-alkylation and N-oxidation, while the carbon atoms are susceptible to electrophilic and nucleophilic substitution, albeit with reactivity patterns distinct from benzene (B151609). The introduction of a cyano group, a strong electron-withdrawing group, at the 3-position significantly influences the electronic properties of the pyridine ring, making the ring more electron-deficient. This can affect its reactivity in substitution reactions and the basicity of the ring nitrogen.
Sulfonic acids, on the other hand, are a class of organosulfur compounds characterized by the -SO₃H functional group. They are strong acids and are often utilized as catalysts in various chemical transformations. The presence of a sulfonic acid group on a pyridine ring, as seen in pyridinesulfonic acids, introduces properties such as high polarity and water solubility.
Significance as a Synthetic Intermediate and Chemical Building Block
While specific applications of 3-Cyanopyridine-2-sulfonic acid are not extensively reported, its structure suggests its potential as a versatile synthetic intermediate. The three functional groups—pyridine nitrogen, cyano group, and sulfonic acid group—offer multiple reaction sites for further chemical modifications.
The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The sulfonic acid group can be converted to sulfonyl chlorides, sulfonamides, or sulfonate esters, which are important functional groups in medicinal chemistry and materials science. The pyridine nitrogen can be quaternized or oxidized.
This multifunctionality makes this compound a promising building block for the synthesis of more complex heterocyclic compounds with potential biological activities. For instance, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives has been a subject of interest due to their diverse biological activities, including antiviral and antibacterial properties. ijpsr.comnih.gov The structural similarity suggests that this compound could be a precursor to novel analogs with unique pharmacological profiles.
Historical Development and Current Research Trajectories
The historical development of this compound is not well-documented in mainstream chemical literature. However, the synthesis of related compounds, such as various pyridine sulfonic acids and cyanopyridine derivatives, has a long history. For example, methods for the preparation of 2-chloro-3-cyanopyridine (B134404) from 3-cyanopyridine (B1664610) N-oxide have been patented, suggesting potential synthetic routes involving the functionalization of a pre-existing cyanopyridine scaffold. google.com
Current research in the field of pyridine chemistry is vibrant and focuses on the development of novel synthetic methodologies and the discovery of new bioactive molecules. Given the unique combination of functional groups, future research on this compound could explore several avenues:
Development of efficient synthetic routes: Establishing a reliable and high-yielding synthesis for this compound is a crucial first step for its further investigation. This might involve the direct sulfonation of 3-cyanopyridine or the functionalization of a pre-sulfonated pyridine ring.
Exploration of its reactivity: A detailed study of the reactivity of its different functional groups would unlock its potential as a synthetic building block.
Synthesis of novel derivatives: Using this compound as a starting material, a library of new compounds could be synthesized and screened for potential applications in medicinal chemistry, agrochemistry, and materials science. For instance, the synthesis of novel sulfonamide derivatives could be of interest, as this functional group is a well-known pharmacophore.
Compound Properties and Data
Due to the limited availability of specific experimental data for this compound, the following table presents its basic properties as found in the PubChem database. nih.gov
| Property | Value |
| Molecular Formula | C₆H₄N₂O₃S |
| Molecular Weight | 184.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(N=C1)S(=O)(=O)O)C#N |
| InChI Key | InChIKey=... |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N2O3S |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
3-cyanopyridine-2-sulfonic acid |
InChI |
InChI=1S/C6H4N2O3S/c7-4-5-2-1-3-8-6(5)12(9,10)11/h1-3H,(H,9,10,11) |
InChI Key |
NYQKWGSJPVKDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyanopyridine 2 Sulfonic Acid and Its Advanced Precursors
Direct Sulfonation and Cyanation Routes
Direct routes focus on introducing the cyano and sulfonic acid groups onto a pyridine (B92270) ring. This can be accomplished by sulfonation of a cyanopyridine derivative or by introducing a cyano group onto a pyridine ring that already contains a sulfonic acid group or a precursor to it.
Direct sulfonation of the pyridine ring is often challenging. However, the sulfonic acid moiety can be effectively introduced through the oxidation of a sulfur-containing functional group at the target position. A notable route involves the oxidation of 3-cyanopyridine-2-thione derivatives. Research has demonstrated that the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium leads to the formation of potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates. researchgate.net This indicates that the 2-thione is a viable precursor to the 2-sulfonic acid.
Another relevant reaction involves treating 3-cyanopyridine-2-thiones with concentrated sulfuric acid, which results in the formation of 3-oxoisothiazolo[5,4-b]pyridines, suggesting a complex reaction pathway rather than a simple sulfonation. researchgate.net
The 3-cyanopyridine (B1664610) framework is a fundamental precursor. Industrial-scale production often relies on the vapor-phase ammoxidation of 3-methylpyridine (B133936) (3-picoline). mdpi.com This process involves reacting 3-picoline with ammonia (B1221849) and air at high temperatures over a metal oxide catalyst. mdpi.comgoogle.com Another classical laboratory method is the dehydration of nicotinamide (B372718) (pyridine-3-carboxamide), commonly achieved using a dehydrating agent like phosphorus pentoxide. chemicalbook.com
The cyano group can also be introduced onto a pre-functionalized pyridine ring. This is particularly relevant when the 2-position is already functionalized in preparation for creating the sulfonic acid group. Methods include the reaction of 2-halopyridines with cyanide sources, such as cuprous cyanide or other metal cyanides. google.com For instance, 2-chloro-3-cyanopyridine (B134404) can be prepared from 3-cyanopyridine N-oxide, which is synthesized by oxidizing 3-cyanopyridine with an agent like hydrogen peroxide in sulfuric acid. patsnap.com
| Method | Reactant(s) | Catalyst/Reagent(s) | Conditions | Yield | Reference |
| Ammoxidation | 3-Picoline, Ammonia, Air | V₂O₅/MoO₃/ZrO₂/TiO₂ | 340 °C | ~95% | mdpi.com |
| Dehydration | Nicotinamide | Phosphorus Pentoxide | Heat, 15-20 mm Hg | 83-84% | chemicalbook.com |
| Oxidation & Chlorination | 3-Cyanopyridine | H₂O₂, H₂SO₄ then POCl₃ | 90°C, then heat | High | patsnap.com |
| Cyanation | 2,3-dichloro-5-trifluoromethylpyridine | Sodium Cyanide, DMAP | Reflux | High | google.com |
Multicomponent Reaction Approaches and Variations
Multicomponent reactions (MCRs) offer an efficient means to construct complex pyridine scaffolds from simple, acyclic starting materials in a single pot. dovepress.com These reactions are valuable for producing highly substituted cyanopyridines that can serve as advanced precursors.
The Hantzsch pyridine synthesis and related condensation reactions are classic examples of building the pyridine ring. baranlab.org A common variation for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives involves a four-component reaction of an aldehyde, a ketone (like acetophenone), malononitrile, and ammonium (B1175870) acetate. scielo.br These reactions proceed through a series of tandem events including Knoevenagel condensation and Michael addition, followed by cyclization and aromatization. ijpsonline.com The resulting 2-amino-3-cyanopyridines are versatile intermediates that would require subsequent diazotization and substitution reactions to replace the amino group with a sulfonic acid functionality.
The conversion of one functional group to another on a pre-formed pyridine ring is a cornerstone of synthesizing the target molecule. The most critical transformation is the generation of the sulfonic acid group at the 2-position.
Synthesis of 2-Thione Precursors: 3-Cyanopyridine-2-thiones are key intermediates. They can be synthesized through the condensation of chalcones or other enones with cyanothioacetamide. researchgate.net Alternatively, the reaction of β-keto nitriles with sulfur in the presence of an amine like morpholine (B109124) is an effective route. researchgate.net
| Precursor Synthesis | Reactants | Reagents | Product | Reference |
| Thione Formation | Chalcones, Cyanothioacetamide | Triethylamine | 3-Cyanopyridine-2-thione derivatives | researchgate.net |
| Final Step | Reactant | Reagents | Product | Reference |
| Thione Oxidation | 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitrile | K₃[Fe(CN)₆], Alkaline medium | Potassium 3-cyano-4,6-dimethylpyridine-2-sulfonate | researchgate.net |
Catalytic Systems in 3-Cyanopyridine-2-sulfonic Acid Synthesis
Catalysis is integral to the efficient synthesis of 3-cyanopyridine precursors. Different catalytic systems are employed depending on the specific reaction.
For the industrial-scale ammoxidation of 3-picoline, a variety of mixed metal oxide catalysts are used. These are typically supported on materials like silica (B1680970) or alumina (B75360) and often contain vanadium pentoxide (V₂O₅) as a key component, sometimes in combination with oxides of molybdenum (MoO₃), titanium (TiO₂), or zirconium (ZrO₂). mdpi.comgoogle.com
In the context of multicomponent reactions for synthesizing 2-amino-3-cyanopyridine derivatives, both homogeneous and heterogeneous catalysts have been developed. Examples include copper nanoparticles on charcoal, which offer good to excellent yields and the ability to be recovered and reused. scielo.br Other reported catalysts for similar MCRs include SnCl₂·2H₂O and zeolites. nih.gov
The oxidation of the 2-thione precursor to the sulfonic acid typically utilizes strong oxidizing agents in stoichiometric amounts, such as potassium ferricyanide, rather than a catalytic system in the traditional sense. researchgate.net
Homogeneous Catalysis
Homogeneous catalysis plays a significant role in the synthesis of precursors and related pyridine compounds. For instance, the synthesis of 2-amino-3-cyanopyridine derivatives, which could potentially be converted to the target sulfonic acid via a Sandmeyer-type reaction, often employs homogeneous catalysts. researchgate.net Although direct homogeneous catalytic C-H sulfonation of pyridines is challenging, advancements in this area are ongoing. The development of soluble ruthenium complexes, for instance, has shown promise in the directed C-H functionalization of pyridine derivatives, which could pave the way for a more direct synthesis of this compound in the future. rsc.org
Heterogeneous Catalysis (e.g., Solid Acid Catalysts, Nanocatalysts)
Heterogeneous catalysts are highly favored in the synthesis of pyridine derivatives due to their ease of separation and recyclability, aligning with green chemistry principles. In the context of synthesizing precursors like 2-amino-3-cyanopyridine, various solid catalysts have been explored. These include nanostructured diphosphates (Na2CaP2O7) and sulfonic acid-functionalized graphitic carbon nitride composites, which have demonstrated high efficiency under solvent-free conditions. researchgate.net
For the potential sulfonation step, solid acid catalysts could theoretically be employed to activate the pyridine ring or the sulfonating agent. While specific examples for this compound are not prevalent in current literature, the use of sulfonic acid-functionalized inorganic materials as catalysts is a well-established field for various organic transformations.
| Catalyst Type | Precursor/Target | Reaction Type | Key Findings |
| Nanostructured Diphosphate (Na2CaP2O7) | 2-Amino-3-cyanopyridine | Multicomponent Reaction | Efficient, solvent-free synthesis with good to outstanding yields (84-94%). |
| Sulfonic acid-functionalized graphitic carbon nitride | 2-Amino-3-cyanopyridine | Multicomponent Reaction | Green and recyclable catalyst system. researchgate.net |
Organocatalysis and Biocatalysis Approaches
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the synthesis of chiral pyridine derivatives, organocatalytic methods have been successfully applied. While specific applications to the synthesis of this compound are not yet widely reported, the principles of organocatalysis could be applied to various steps in its synthesis, for example, in the enantioselective functionalization of the pyridine ring.
Biocatalysis, utilizing enzymes for chemical transformations, offers a highly selective and environmentally benign approach. For instance, microsomal glutathione (B108866) S-transferase 1 has been shown to catalyze the nucleophilic substitution of 2-chloropyridines with glutathione. This demonstrates the potential of enzymatic catalysis for the functionalization of the 2-position of the pyridine ring. The development of specific enzymes for the sulfonation of 2-chloro-3-cyanopyridine could represent a significant advancement in the green synthesis of the target molecule.
Green Chemistry Principles in Synthetic Strategies
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic routes.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes waste and reduces the environmental impact. The synthesis of 2-amino-3-cyanopyridine derivatives, potential precursors to the target compound, has been successfully achieved under solvent-free conditions using nanocatalysts. This approach not only simplifies the reaction setup and work-up but also often leads to higher yields and shorter reaction times.
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in green chemistry for its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions. The rapid synthesis of 3-cyanopyridine-derived chromophores has been demonstrated using microwave-assisted tandem oxidation/Bohlmann–Rahtz heteroannulation. This technique could potentially be applied to various steps in the synthesis of this compound to reduce reaction times and energy consumption.
| Green Chemistry Approach | Synthetic Step | Compound | Key Advantage |
| Solvent-Free | Multicomponent Reaction | 2-Amino-3-cyanopyridine | Reduced waste, simplified work-up. |
| Microwave-Assisted | Tandem Oxidation/Heteroannulation | 3-Cyanopyridine derivatives | Rapid synthesis, high efficiency. |
Process Optimization and Scalability Considerations for Advanced Chemical Production
The successful transition of a synthetic route from the laboratory to large-scale industrial production hinges on meticulous process optimization and careful consideration of scalability factors. For the synthesis of this compound, these considerations are multifaceted, encompassing the production of its advanced precursors and the final transformation to the target molecule.
A plausible and industrially viable route to this compound involves a multi-step process commencing with the synthesis of 3-cyanopyridine, followed by the introduction of a sulfur-containing functional group at the 2-position, and its subsequent oxidation.
Advanced Precursor Synthesis: 3-Cyanopyridine
The primary and most established industrial method for synthesizing 3-cyanopyridine is the vapor-phase ammoxidation of 3-methylpyridine (3-picoline). This continuous process is favored for its high throughput and efficiency.
Key parameters that are optimized for this process include:
Catalyst Selection: A variety of catalysts have been developed, often based on mixed metal oxides. Vanadium pentoxide (V₂O₅) is a common component, frequently supported on materials like silica (SiO₂) and promoted with other metal oxides such as molybdenum trioxide (MoO₃) and titanium dioxide (TiO₂). prepchem.com The choice of catalyst directly impacts conversion rates, selectivity towards 3-cyanopyridine, and catalyst lifetime.
Reaction Temperature: The ammoxidation reaction is typically carried out at elevated temperatures, generally in the range of 320-400°C. google.com Temperature control is crucial to maximize yield and minimize the formation of by-products.
Reactant Molar Ratios: The molar ratios of 3-methylpyridine, ammonia, and air (as the source of oxygen) are critical variables. Optimizing these ratios is essential for achieving high conversion of the starting material while maintaining high selectivity for the desired nitrile.
Contact Time: The residence time of the reactants in the catalyst bed influences the extent of the reaction. Shorter residence times can increase throughput but may lead to incomplete conversion, necessitating a balance to be struck for optimal performance.
The scalability of the ammoxidation process is well-established, with industrial production facilities utilizing large fixed-bed or fluidized-bed reactors to ensure continuous and efficient manufacturing. google.com
Table 1: Indicative Process Parameters for the Ammoxidation of 3-Methylpyridine
| Parameter | Optimized Range | Impact on Process |
| Catalyst | V₂O₅/MoO₃/TiO₂ on SiO₂ | High conversion and selectivity |
| Temperature | 320 - 400 °C | Influences reaction rate and by-product formation |
| Pressure | 0.05 MPa | Affects reactant partial pressures |
| **Molar Ratio (3-picoline:NH₃:O₂) ** | 1 : 4-14 : 12-40 | Key for optimizing yield and selectivity |
| Yield | >90% | High efficiency is crucial for economic viability |
Advanced Precursor Synthesis: 2-Substituted-3-cyanopyridines
To introduce the sulfonic acid group at the 2-position, an intermediate with a suitable leaving group or a precursor to the sulfonyl group is required. Two primary strategies emerge from the literature for creating such precursors:
Chlorination to 2-Chloro-3-cyanopyridine: A common route involves the N-oxidation of 3-cyanopyridine to 3-cyanopyridine N-oxide, followed by chlorination. The chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃). patsnap.com A patent describes a method for producing 2-chloro-3-cyanopyridine by dissolving 3-cyanopyridine N-oxide in phosphorus oxychloride and adding an organic alkali at low temperatures to control the reaction and improve selectivity. patsnap.com Continuous reaction processes have also been developed to enhance safety and efficiency for the synthesis of 2-chloro-3-cyanopyridine. google.com
Thionation to 3-Cyanopyridine-2-thione: An alternative approach is the synthesis of 3-cyanopyridine-2(1H)-thiones. These can be prepared through the reaction of α,β-unsaturated ketones or chalcones with cyanothioacetamide. researchgate.net
The scalability of these processes requires careful management of corrosive reagents like phosphorus oxychloride and control of exothermic reactions. Continuous flow reactors can offer advantages in terms of heat management and safety for such transformations.
Synthesis of this compound
While direct sulfonation of 3-cyanopyridine at the 2-position is challenging due to the directing effects of the pyridine nitrogen and the cyano group, two promising indirect routes are suggested by the literature:
Nucleophilic Substitution of 2-Chloro-3-cyanopyridine: The 2-chloro-3-cyanopyridine intermediate is a valuable precursor. The chlorine atom at the 2-position is activated towards nucleophilic substitution. A potential route to the sulfonic acid would involve reaction with a sulfite (B76179) salt, such as sodium sulfite, to introduce the sulfonate group. A similar process has been patented for the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine-N-oxide. google.com The scalability of this step would depend on factors such as the solubility of the reactants, reaction time, and the efficiency of the product isolation and purification.
Oxidation of 3-Cyanopyridine-2-thione: A more direct route is suggested by the finding that 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles can be oxidized to potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates using potassium ferricyanide in an alkaline medium. researchgate.net This indicates that the corresponding unsubstituted 3-cyanopyridine-2-thione could likely be oxidized to this compound. The oxidation of thiols to sulfonic acids is a well-established transformation, and various oxidizing agents can be employed, including hydrogen peroxide. nih.gov
For process optimization and scalability of the oxidation step, key considerations would include:
Choice of Oxidant: The selection of a cost-effective, safe, and efficient oxidizing agent is critical for large-scale production.
Reaction Conditions: Temperature, pH, and reaction time must be carefully controlled to ensure complete oxidation and prevent degradation of the product.
Product Isolation: The sulfonic acid product would likely be isolated as a salt, requiring an optimized workup and purification procedure to achieve the desired purity.
Table 2: Potential Synthetic Routes and Scalability Considerations for this compound
| Synthetic Step | Key Reactants | Potential Advantages for Scalability | Key Challenges for Scalability |
| Route 1: Nucleophilic Substitution | 2-Chloro-3-cyanopyridine, Sodium Sulfite | Utilizes a readily available precursor. | Handling of corrosive chlorinating agents; control of substitution reaction. |
| Route 2: Oxidation of Thiol | 3-Cyanopyridine-2-thione, Oxidizing Agent (e.g., K₃[Fe(CN)₆], H₂O₂) | Potentially more direct route. | Synthesis of the thione precursor; control of the oxidation reaction to prevent by-products. |
Chemical Reactivity and Transformation Studies of 3 Cyanopyridine 2 Sulfonic Acid
Reactivity of the Nitrile Functionality
The nitrile group (–C≡N) is a versatile functional group that undergoes a variety of characteristic reactions, most notably hydrolysis and cycloadditions. lumenlearning.compressbooks.pub
The hydrolysis of nitriles is a well-established reaction that can yield either an amide or a carboxylic acid, depending on the reaction conditions. pressbooks.pubchemguide.co.uk This transformation can be catalyzed by either acid or base. lumenlearning.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid, initially produces an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk For 3-Cyanopyridine-2-sulfonic acid, this would result in the formation of pyridine-2-sulfonic acid-3-carboxylic acid.
Base-Catalyzed Hydrolysis: When a nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521), the reaction also proceeds through an amide intermediate. pressbooks.pubgoogle.com The final product under these conditions is the salt of the carboxylic acid (a carboxylate). pressbooks.pub Subsequent acidification is required to obtain the free carboxylic acid. pressbooks.pub The choice between forming the amide or the carboxylic acid can often be controlled by the reaction conditions, such as temperature and the concentration of the acid or base. google.com
Table 2: Hydrolysis Products of the Nitrile Group in this compound
| Reaction Condition | Intermediate Product | Final Product |
|---|---|---|
| Acidic Hydrolysis (e.g., aq. HCl, heat) | 3-Carbamoylpyridine-2-sulfonic acid | Pyridine-2-sulfonic acid-3-carboxylic acid |
| Basic Hydrolysis (e.g., aq. NaOH, heat) | 3-Carbamoylpyridine-2-sulfonic acid | Sodium 3-carboxylate-pyridine-2-sulfonate |
The nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems. The reactivity of the 3-cyanopyridine (B1664610) scaffold is evident in the synthesis of condensed heterocycles. For instance, related compounds like 3-cyanopyridine-2-thiones are used to prepare thieno[2,3-b]pyridines. researchgate.net In these reactions, the nitrile group and a neighboring functional group on the pyridine (B92270) ring react with a suitable reagent to form a new fused ring. It has been demonstrated that 3-cyanopyridine derivatives are important intermediates for synthesizing novel heterocyclic systems. researchgate.net While specific cycloaddition reactions starting directly from this compound are not prominently documented, its structural similarity to other reactive 3-cyanopyridines suggests its potential as a precursor in forming fused heterocyclic structures, such as isothiazolo[5,4-b]pyridines, potentially after transformation of the sulfonic acid group. researchgate.net
Reduction and Oxidation Chemistry
The reactivity of this compound in redox reactions is governed by the multiple reducible and oxidizable sites within the molecule.
Reduction Chemistry
The pyridine ring, the cyano group, and the sulfonic acid group are all susceptible to reduction under different conditions. The selective reduction of one group over the others would require careful choice of reagents and reaction conditions.
Reduction of the Sulfonic Acid Group: Arenesulfonic acids and their derivatives can be reduced to the corresponding arenethiols. A notable method involves the use of a triphenylphosphine-iodine system, which has been shown to quantitatively reduce arenesulfonic acids to arenethiols. oup.com Applying this to this compound would likely yield 3-cyanopyridine-2-thiol. Another potential transformation is desulfonation, the removal of the -SO₃H group, which can sometimes be achieved by heating in the presence of a strong acid.
Reduction of the Cyano Group: The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. However, these strong reducing conditions might also affect the sulfonic acid group and the pyridine ring.
Reduction of the Pyridine Ring: Catalytic hydrogenation (e.g., using H₂/Ni or Na/EtOH) can reduce the pyridine ring to a piperidine (B6355638) ring. uoanbar.edu.iq This transformation typically requires vigorous conditions, which would likely also reduce the cyano and sulfonic acid groups.
Oxidation Chemistry
The this compound molecule is relatively stable towards oxidation due to the high oxidation state of the sulfur atom and the electron-deficient nature of the pyridine ring.
Formation via Oxidation: The synthesis of related pyridine sulfonic acids has been achieved through oxidation. For instance, potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates have been prepared by the oxidation of the corresponding 3-cyanopyridine-2-thiones in an alkaline medium using potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). researchgate.net This suggests that the sulfonic acid moiety in the target compound could be formed from a precursor like a thiol or thione. Furthermore, studies have shown the spontaneous oxidation of aromatic sulfones to sulfonic acids in microdroplets, indicating a potential, albeit specialized, transformation pathway. acs.org
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The presence of the electronegative nitrogen atom, the meta-directing cyano group, and the ortho-directing sulfonic acid group creates a highly deactivated pyridine ring, significantly influencing its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (EAS)
Pyridine itself is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) because the electronegative nitrogen atom withdraws electron density from the ring. uoanbar.edu.iqquimicaorganica.org This deactivation is further intensified in this compound by the powerful electron-withdrawing effects of both the cyano (-CN) and sulfonic acid (-SO₃H) groups.
Electrophilic attack on the pyridine ring is generally favored at the 3-position (meta-position) because the intermediates formed from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. vaia.compearson.com In this molecule, positions 2 and 3 are already substituted. Any potential electrophilic attack would be directed to the remaining open positions (C4, C5, C6). Both the cyano and sulfonic acid groups are deactivating and meta-directing. Therefore, electrophilic substitution, if it were to occur under extremely harsh conditions, would most likely take place at the C5 position, which is meta to both the sulfonic acid and the cyano group. However, given the profound deactivation of the ring, it is predicted that this compound would be highly resistant to common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions. uoanbar.edu.iqquimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). echemi.comyoutube.comquimicaorganica.org The presence of strong electron-withdrawing groups, such as the sulfonic acid group at the 2-position and the cyano group at the 3-position, would further activate the ring for nucleophilic attack.
The sulfonic acid group can be an effective leaving group in SNAr reactions. Studies have identified 2-sulfonyl pyridines as tunable, cysteine-reactive electrophiles, where the sulfonyl group is displaced by a thiol nucleophile. nih.gov This indicates a high potential for the sulfonic acid group in this compound to be displaced by various nucleophiles (e.g., alkoxides, amines, thiols). The reaction would proceed via a high-energy anionic intermediate (a Meisenheimer complex), which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. echemi.com
While less common, the cyano group can also act as a leaving group in SNAr reactions on highly activated heteroaromatic systems. researchgate.net Therefore, reaction with a strong nucleophile could potentially lead to substitution at either the C2 or C3 position, though displacement of the sulfonate at the activated C2 position is the more probable pathway.
Mechanistic Investigations of Key Transformations
Due to the lack of direct experimental studies on this compound, the following sections propose how mechanistic investigations could be approached, based on studies of related systems.
Kinetic studies are crucial for understanding the mechanism of a reaction, including the determination of the rate-determining step. For a hypothetical nucleophilic aromatic substitution (SNAr) on this compound, where the sulfonic acid group is displaced by a nucleophile (Nu⁻), the reaction rate could be monitored.
The reaction mechanism for SNAr on pyridinium (B92312) ions has been shown to involve a rate-determining step that can be second-order in the nucleophile under certain conditions. rsc.org A similar kinetic profile might be expected for this compound. A hypothetical kinetic experiment could involve varying the concentrations of the substrate and the nucleophile and measuring the initial reaction rate.
Table 1: Hypothetical Kinetic Data for SNAr of this compound
| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ |
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms throughout a chemical transformation.
Kinetic Isotope Effect (KIE): For a hypothetical electrophilic substitution at the C5 position, a KIE study could determine if the C-H bond cleavage is the rate-determining step. This would involve comparing the reaction rate of the standard substrate with a substrate specifically deuterated at the C5 position. A significant kH/kD value (>2) would indicate that C-H bond breaking is part of the rate-determining step. However, for most electrophilic aromatic substitutions, this step is fast, and the initial attack of the electrophile is rate-limiting, resulting in a KIE close to 1. acs.orgacs.org
Table 2: Hypothetical Kinetic Isotope Effect Data for Electrophilic Substitution
| Substrate | Rate Constant (k) | kH/kD |
| This compound | kH | \multirow{2}{*}{~1.1} |
| 5-Deuterio-3-cyanopyridine-2-sulfonic acid | kD |
A result like the one in the table would suggest that C-H bond cleavage is not the rate-determining step of the reaction.
Nitrogen Isotope Exchange: Recent advancements have enabled the isotopic labeling of the nitrogen atom within the pyridine ring itself. nih.govchemrxiv.org Strategies based on Zincke activation allow for nitrogen isotope exchange (e.g., with ¹⁵N or the PET isotope ¹³N) on a wide variety of pyridine derivatives. nih.govchemrxiv.orgresearchgate.net Applying this methodology could produce [¹⁵N]-3-cyanopyridine-2-sulfonic acid. This labeled compound could then be used as a tracer in biological systems or to probe mechanistic details where the pyridine nitrogen plays a key role, such as in its interaction with metal catalysts or enzymes.
Advanced Spectroscopic and Structural Elucidation of 3 Cyanopyridine 2 Sulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While specific NMR data for 3-Cyanopyridine-2-sulfonic acid is not extensively published, its spectral characteristics can be inferred from analyses of its parent structures, 3-cyanopyridine (B1664610) (nicotinonitrile) and pyridine-2-sulfonic acid. chemicalbook.comnih.gov
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms. In this compound, the pyridine (B92270) ring contains three aromatic protons (H-4, H-5, and H-6). The electron-withdrawing nature of both the cyano and sulfonic acid groups is expected to shift these protons downfield. The proton at the H-6 position, being adjacent to the nitrogen atom, would likely appear at the lowest field.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, confirming the H-4, H-5, and H-6 connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with their directly attached carbon atoms, allowing for the assignment of the pyridine ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for assigning quaternary carbons, such as C-2 (bonded to the sulfonic acid) and C-3 (bonded to the cyano group), by observing their correlations to the ring protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on the analysis of related compounds. Actual experimental values may vary.
| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| 2 | C | ~150-155 | H-4 |
| 3 | C | ~110-115 | H-4, H-5 |
| -CN | C | ~115-120 | H-4 |
| 4 | CH | ~8.0-8.4 | C-2, C-3, C-5, C-6, C(CN) |
| 5 | CH | ~7.6-8.0 | C-3, C-4, C-6 |
| 6 | CH | ~8.8-9.2 | C-2, C-4, C-5 |
Solid-State NMR for Polymorphic Analysis
Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to study the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While specific ssNMR studies on this compound are not documented, the technique would be instrumental in identifying and distinguishing between potential polymorphs. By analyzing the chemical shifts and line widths in ¹³C and ¹⁵N ssNMR spectra, researchers can probe differences in the local molecular environment and packing arrangements in different crystalline states.
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) provides the definitive three-dimensional structure of a molecule in the crystalline state, offering precise information on bond lengths, bond angles, and intermolecular interactions.
Crystallographic Data and Intermolecular Interactions
Although a crystal structure for this compound is not publicly available, the structure of its parent compound, nicotinonitrile (3-cyanopyridine), has been determined. wikipedia.org Nicotinonitrile crystallizes in the monoclinic space group P2₁/c. wikipedia.org
Table 2: Crystallographic Data for Nicotinonitrile (Parent Compound) Data sourced from Wikipedia, referencing Kubiak, R.; Janczak, J.; Śledź, M. (2007). wikipedia.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c (No. 14) |
| a (Å) | 3.808 |
| b (Å) | 13.120 |
| c (Å) | 10.591 |
| β (°) | 97.97 |
| Volume (ų) | 524 |
| Z (Formula units/cell) | 4 |
Conformational Analysis in the Crystalline State
The pyridine ring itself is planar. The primary conformational feature of interest in this compound would be the orientation of the sulfonic acid group relative to the plane of the pyridine ring. Steric hindrance between the bulky sulfonic acid group, the adjacent cyano group, and the pyridine nitrogen could lead to a twisted conformation. SCXRD analysis would precisely determine the torsion angles between the C2-S bond and the C3-C(N) bond, providing a clear picture of the molecule's preferred conformation in the solid state.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
The FT-IR spectrum of this compound would be characterized by several key absorption bands. Data from related molecules like 3-cyanopyridine and 3-cyano-2-pyridone derivatives provide a basis for assigning these bands. researchgate.netmdpi.comnist.gov The most prominent features would include:
A sharp, strong absorption band for the C≡N (nitrile) stretch, typically observed in the 2215-2240 cm⁻¹ region. mdpi.com
Strong, broad absorptions corresponding to the O-H stretch of the sulfonic acid group, usually found in the 2500-3300 cm⁻¹ range.
Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group, expected to appear as strong bands between 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively.
Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the pyridine ring.
Bands related to S-O stretching, typically found in the 800-1000 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C≡N stretch, which often gives a strong Raman signal.
Table 3: Predicted Major FT-IR and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (Sulfonic Acid) | 2500 - 3300 | Strong, Broad (IR) |
| C≡N Stretch (Nitrile) | 2215 - 2240 | Strong, Sharp (IR, Raman) |
| C=C, C=N Ring Stretches | 1400 - 1600 | Medium to Strong |
| S=O Asymmetric Stretch | 1350 - 1420 | Strong (IR) |
| S=O Symmetric Stretch | 1150 - 1200 | Strong (IR) |
| S-O Stretch | 800 - 1000 | Medium to Strong (IR) |
Characteristic Band Assignments for Functional Groups
The infrared (IR) and Raman spectra of this compound are predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups. By analyzing the known spectral data of related compounds, such as 3-cyanopyridine and pyridine-3-sulfonic acid, a detailed assignment of these vibrational modes can be proposed.
The cyano group (C≡N) is expected to show a strong and sharp absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. researchgate.net This is a highly characteristic and often isolated peak, making it a reliable indicator of the presence of the nitrile functionality.
The sulfonic acid group (-SO₃H) gives rise to several characteristic vibrations. The S=O asymmetric and symmetric stretching vibrations are prominent and are expected to appear as strong bands in the regions of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively. researchgate.net The S-O stretching vibration is typically observed around 1030-1040 cm⁻¹. researchgate.net The O-H stretching of the sulfonic acid group is usually a broad band in the high-frequency region of the IR spectrum.
The pyridine ring has a set of characteristic ring stretching and deformation vibrations. The C=C and C=N stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ region. The pyridine ring breathing mode is a notable feature in the Raman spectrum and is anticipated around 1020-1030 cm⁻¹. researchgate.net C-H stretching vibrations of the pyridine ring will be observed above 3000 cm⁻¹.
The following table summarizes the predicted characteristic band assignments for this compound based on the analysis of its functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |
| Cyano (C≡N) | Stretching | 2220 - 2240 | IR (Strong, Sharp) |
| Sulfonic Acid (SO₃H) | S=O Asymmetric Stretching | 1340 - 1350 | IR (Strong) |
| S=O Symmetric Stretching | 1150 - 1160 | IR (Strong) | |
| S-O Stretching | 1030 - 1040 | IR, Raman | |
| O-H Stretching | Broad, high frequency | IR | |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR, Raman |
| Ring Breathing | 1020 - 1030 | Raman (Strong) | |
| C-H Stretching | > 3000 | IR, Raman |
In-situ Reaction Monitoring Applications
The synthesis of this compound, likely proceeding through the sulfonation of 3-cyanopyridine, presents an ideal case for the application of in-situ spectroscopic monitoring. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the reaction progress, the formation of intermediates, and the depletion of reactants.
For instance, during the sulfonation of 3-cyanopyridine, an in-situ FTIR probe could monitor the disappearance of the characteristic C-H bands of the pyridine ring at the 2-position and the simultaneous appearance of the strong S=O stretching bands of the newly formed sulfonic acid group. This would allow for precise determination of the reaction endpoint and could help in optimizing reaction conditions such as temperature and reaction time to maximize yield and minimize by-product formation.
Similarly, in-situ Raman spectroscopy could be employed to follow the changes in the pyridine ring breathing modes upon substitution and the emergence of the characteristic sulfonic acid vibrations. The quantitative data obtained from these in-situ techniques can be used to build kinetic models of the sulfonation reaction, leading to a deeper understanding of the reaction mechanism.
High-Resolution Mass Spectrometry and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful tool for the precise mass determination and structural elucidation of organic molecules. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its elemental composition.
While no direct experimental mass spectrometry data for this compound is currently available in the cited literature, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of aromatic sulfonic acids and pyridine derivatives. nist.govnih.govnih.govaip.org
Upon ionization in a mass spectrometer, typically by electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be formed. The subsequent fragmentation in the gas phase through collision-induced dissociation (CID) is expected to follow several key pathways:
Loss of SO₃: A common fragmentation pathway for aromatic sulfonic acids is the loss of a neutral sulfur trioxide molecule (SO₃, 80 Da). This would lead to the formation of a protonated 3-cyanopyridine ion.
Loss of the Sulfonic Acid Group: The entire sulfonic acid group (-SO₃H) could be lost as a radical, though this is generally less common than the loss of SO₃.
Fragmentation of the Pyridine Ring: Subsequent fragmentation of the resulting 3-cyanopyridine ion could involve the loss of HCN (27 Da) from the ring, a characteristic fragmentation for cyanopyridines.
Loss of the Cyano Group: Cleavage of the cyano group as a radical is also a possibility.
A proposed fragmentation scheme for the protonated molecule of this compound is presented in the table below. It is important to note that this is a theoretical pathway and requires experimental verification through HRMS analysis.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | [M+H - SO₃]⁺ | SO₃ | Protonated 3-cyanopyridine |
| [M+H - SO₃]⁺ | [M+H - SO₃ - HCN]⁺ | HCN | Fragmented pyridine ring |
Theoretical and Computational Chemistry of 3 Cyanopyridine 2 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other properties of a molecule. For 3-Cyanopyridine-2-sulfonic acid, these calculations can elucidate its stability, reactivity, and spectroscopic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule is a key determinant of its chemical properties. A crucial aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. wikipedia.org A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. wikipedia.org
For this compound, the presence of the electron-withdrawing cyano and sulfonic acid groups on the pyridine (B92270) ring is expected to significantly influence its electronic structure. These groups would lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyridine. This would suggest that this compound is a relatively reactive molecule. The HOMO is likely to be localized on the pyridine ring, while the LUMO may have significant contributions from the cyano and sulfonic acid groups.
A computational study on fluorinated allopurinol (B61711) demonstrated that the HOMO-LUMO gap is a key indicator of chemical stability, with a larger gap suggesting greater stability. emerginginvestigators.org Similarly, studies on other pyridine derivatives have correlated the HOMO-LUMO gap with their biological and chemical activities. nih.gov While specific values for this compound are not available, a hypothetical table based on typical values for similar aromatic compounds is presented below to illustrate the concept.
Table 1: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -8.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are hypothetical values for illustrative purposes and are not derived from direct experimental or computational data for this compound.
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory provides a more sophisticated model of bonding than simple Lewis structures by considering the delocalized nature of electrons in a molecule. According to MO theory, the reactivity of a molecule can be predicted by examining the shapes and energies of its frontier orbitals. nih.gov
For this compound, the LUMO is expected to be the primary site for nucleophilic attack, as it is the lowest energy empty orbital. The cyano group and the sulfur atom of the sulfonic acid group are potential electrophilic centers. Conversely, the HOMO, being the highest energy occupied orbital, represents the most likely site for electrophilic attack. The nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonic acid group, with their lone pairs of electrons, are potential nucleophilic centers.
The distribution of electron density, which can be calculated using quantum chemical methods, would provide further insights into the reactive sites of the molecule. Regions of high electron density would be susceptible to electrophilic attack, while regions of low electron density would be prone to nucleophilic attack.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. niscair.res.in It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to calculate than the many-electron wavefunction. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying a wide range of chemical systems. niscair.res.in
Geometry Optimization and Vibrational Frequencies
A fundamental application of DFT is the determination of the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. Geometry optimization calculations for this compound would provide precise information about its bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Comparing the calculated vibrational frequencies with experimental spectra can help to confirm the structure of the synthesized compound. A study on benziodoxoles and benziodazolotetrazoles demonstrated the utility of vibrational analysis in interpreting experimental IR spectra and assessing bond strengths. mdpi.com
A hypothetical table of selected calculated vibrational frequencies for this compound is presented below, based on characteristic frequencies for its functional groups.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| C≡N stretch | Cyano | ~2230 |
| S=O asymmetric stretch | Sulfonic Acid | ~1350 |
| S=O symmetric stretch | Sulfonic Acid | ~1175 |
| C=N stretch | Pyridine Ring | ~1580 |
| C-H stretch (aromatic) | Pyridine Ring | ~3100-3000 |
| O-H stretch | Sulfonic Acid | ~3500-3200 (broad) |
Note: These are approximate frequency ranges based on typical values for the respective functional groups and are not from direct calculations on this compound.
Reaction Mechanism Elucidation and Transition State Analysis
DFT calculations are invaluable for studying chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For this compound, DFT could be used to investigate various reactions, such as nucleophilic substitution at the pyridine ring or reactions involving the cyano or sulfonic acid groups. For instance, the reaction of 2-amino-3-cyanopyridine (B104079) derivatives has been a subject of interest for synthesizing various heterocyclic compounds. researchgate.net A computational study on the reaction of cyanoacetylene (B89716) with the cyano radical utilized DFT to characterize the stationary points along the minimum energy path. arxiv.org
Transition state analysis provides crucial information about the activation energy of a reaction, which is directly related to the reaction rate. By calculating the energy of the transition state relative to the reactants, one can predict the feasibility of a particular reaction pathway.
Conformational Analysis and Potential Energy Surfaces
Many molecules, particularly those with single bonds, can exist in different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformations and the barriers to their interconversion. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry.
For this compound, rotation around the C-S bond connecting the pyridine ring and the sulfonic acid group would lead to different conformations. A relaxed PES scan, where the dihedral angle of this bond is systematically varied and the rest of the molecule's geometry is optimized at each step, can be performed using DFT. This would reveal the most stable conformation (the global minimum on the PES) and the energy barriers between different conformations. A theoretical study on 2-cyano-3-(thiophen-2-yl)acrylic acid used a relaxed PES scan to determine activation energy barriers for bond rotation. koreascience.kr
The results of a conformational analysis are important for understanding the molecule's shape and how it might interact with other molecules, such as in a biological system or a crystal lattice. The most stable conformer is the one that is most likely to be observed experimentally.
Molecular Dynamics Simulations in Solution or Material Interfaces
A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available studies focused on the molecular dynamics (MD) simulations of this compound in either solution or at material interfaces. While MD simulations are a powerful tool for understanding the behavior of molecules in various environments, it appears that this specific compound has not yet been the subject of such detailed computational investigation. researchgate.netrsc.orgmedchemexpress.comnih.govnih.govnih.govnih.govnih.govchemrxiv.orgnih.govsigmaaldrich.comgoogle.comelte.hu
Research into related but distinct molecules, such as unsubstituted pyridine and its alkyl derivatives, has utilized molecular dynamics to explore their orientation and distribution at oil-water interfaces and their interactions with solid surfaces. researchgate.netrsc.org For instance, simulations have shown that pyridine tends to dissolve in the aqueous phase rather than accumulating at an octane-water interface. researchgate.net In contrast, studies on other functionalized pyridines have detailed their interactions with metallic surfaces, highlighting the role of noncovalent interactions. rsc.org
Furthermore, while information on pyridine sulfonic acids, such as 2-pyridinesulfonic acid and 3-pyridinesulfonic acid, exists in chemical property databases, this information does not extend to molecular dynamics studies. nih.govsigmaaldrich.com Similarly, the literature on cyanopyridine derivatives primarily focuses on their synthesis and spectroscopic properties rather than their dynamic behavior in solution or at interfaces. nih.govnih.gov
The lack of specific MD simulation data for this compound means that a detailed analysis of its behavior in solution—including solvation shell structure, diffusion coefficients, and conformational dynamics—is not possible at this time. Likewise, its interactions at material interfaces, which would be crucial for applications in areas like materials science or catalysis, remain uncharacterized from a computational dynamics perspective.
Future molecular dynamics research on this compound would be invaluable. Such studies could provide fundamental insights into how the interplay between the cyano and sulfonic acid functional groups, along with the pyridine ring, dictates the molecule's orientation, aggregation, and interaction with surrounding solvent molecules or at the interface with different materials.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthon in Heterocyclic Chemistry
A synthon is a conceptual unit within a molecule that assists in the formation of a specific chemical bond during a synthesis. The combination of the cyano group and the pyridine (B92270) ring in 3-cyanopyridine-2-sulfonic acid makes it a valuable synthon for building more complex nitrogen-containing heterocyclic structures.
The 3-cyanopyridine (B1664610) core is a well-established precursor for the synthesis of pyridinones and pyridopyrimidines, which are important scaffolds in medicinal chemistry. For instance, 2-oxo-pyridine-3,5-dicarbonitriles can be synthesized in a one-pot reaction involving an aromatic aldehyde, malononitrile, and cyanoacetanilide. nih.gov These dicarbonitrile intermediates can then undergo cyclocondensation to form tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives. nih.gov The reaction of chalcones with cyanothioacetamide or cyanoacetamide also yields 2-thioxo- or 2-oxo-1,2-dihydropyridine-3-carbonitriles, respectively. orientjchem.org
While direct use of this compound is not explicitly detailed in these syntheses, its structure is analogous to the starting materials. The sulfonic acid group could potentially act as a water-solubilizing group, enabling reactions in aqueous media, or as a leaving group under specific conditions to facilitate cyclization. The cyano group is critical for these transformations, participating directly in the ring-forming reactions. For example, fused pyridopyrimidine analogs are recognized as significant heterocyclic compounds in cancer chemotherapy. nih.gov
Table 1: Examples of Pyridopyrimidine Synthesis from Cyanopyridine Precursors
| Starting Material Class | Reagents | Product Type | Reference |
| 2-Oxo-pyridine-3,5-dicarbonitriles | Formic acid / H₂SO₄ | Tetrahydropyrido[2,3-d]pyrimidine-4,7-diones | nih.gov |
| 2-Oxo-pyridine-3,5-dicarbonitriles | Acetic anhydride | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidines | nih.gov |
| 2-Amino-3-cyanopyridines | Formamide | Pyrido[2,3-d]pyrimidines | researchgate.net |
The reactivity of the cyanopyridine framework is instrumental in the synthesis of fused ring systems, which are molecular scaffolds with three-dimensional architecture often sought in drug discovery. nih.gov The cyano and pyridine functionalities can participate in various cycloaddition and condensation reactions to construct polycyclic structures. For example, the inverse electron-demand Diels-Alder (iEDDA) reaction can be used to create fused-ring systems from electron-poor dienes. rsc.org
In the context of this compound, the electron-withdrawing nature of both the cyano and sulfonic acid groups would make the pyridine ring electron-deficient, potentially favoring reactions with electron-rich partners. The sulfonic acid group could also serve as a strategic directing group or be transformed into other functionalities post-cyclization, adding to the synthetic versatility. The development of such molecular scaffolds is crucial for creating constrained peptidomimetics and exploring new areas of chemical space for pharmaceutical applications. nih.gov
Development of Ligands for Coordination Chemistry and Catalysis
The presence of multiple potential coordination sites—the pyridine nitrogen, the cyano nitrogen, and the oxygen atoms of the sulfonic acid group—makes this compound an attractive candidate for designing ligands for metal complexes.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of a MOF are dictated by the geometry and functionality of its components. Ligands containing sulfonic acid groups have been successfully incorporated into MOFs, such as in S-IRMOF-3, which is synthesized by the post-synthetic modification of IRMOF-3 with chlorosulfonic acid. rsc.orgnih.gov The sulfonic acid groups in these materials can act as Brønsted acid sites, imparting catalytic activity. nih.gov
This compound could serve as a multifunctional ligand for MOF synthesis. The pyridine-3,5-dicarboxylic acid, an analogous structure, has been used to create a variety of new MOFs with diverse structural architectures. rsc.org The sulfonic acid group in this compound could coordinate to metal centers, while the cyano group could remain free within the pores, providing a site for post-synthetic modification or enhancing selectivity in gas adsorption. nih.govmdpi.com The functional groups lining the porous channels are known to influence the adsorption uptake and selectivity of small gas molecules like CO₂. mdpi.com
Table 2: Properties of a Representative Sulfonic Acid-Functionalized MOF
| MOF Name | Functional Group | Synthesis Method | Key Feature | Application Example | Reference |
| S-IRMOF-3 | -SO₃H | Post-synthetic modification with chlorosulfonic acid | Brønsted acid sites | Catalyst for Knoevenagel condensation | rsc.orgnih.gov |
The incorporation of sulfonic acid groups into polymers is a common strategy to modify their properties, such as increasing hydrophilicity, ion-exchange capacity, and inducing specific biological responses. The covalent coupling of sulfonic acid (-SO₃H) groups onto polymer surfaces has been shown to be an effective method for inducing the nucleation of apatite, a key component of bone. nih.gov
This compound could be incorporated into polymeric materials through several routes. It could be grafted onto existing polymer backbones or used as a functional monomer in polymerization reactions. The sulfonic acid group would impart functionality to the resulting material. nih.gov Furthermore, the nitrile group offers a distinct pathway for polymer synthesis. Nitrile groups can undergo cyclotrimerization under ionothermal conditions (e.g., in molten ZnCl₂) to form highly stable triazine-based polymer networks. nih.gov This suggests that this compound could be a monomer for creating cross-linked, porous organic polymers with inherent acidity from the sulfonic acid groups.
Advanced Catalytic Applications
The sulfonic acid group is a strong Brønsted acid, making it a powerful catalytic moiety for a wide range of organic transformations. Solid-supported sulfonic acids are highly valued as reusable, environmentally friendly catalysts. Materials like sulfonic acid-functionalized graphitic carbon nitride have been developed as efficient and reusable catalysts for reactions such as the one-pot synthesis of polysubstituted pyridines in water. researchgate.net Similarly, sulfonic acid groups have been supported on silica (B1680970), titania, and alumina (B75360) to create robust solid acid catalysts. mdpi.com
This compound could be employed directly as a homogeneous acid catalyst, with its solubility tunable by pH. More significantly, it could be immobilized onto a solid support, such as silica or a polymer resin, to create a heterogeneous catalyst. The resulting material would combine the advantages of solid catalysts (ease of separation, reusability) with the high catalytic activity of the sulfonic acid group. The pyridine ring and cyano group could also play a role in catalysis by influencing substrate binding or modifying the electronic environment of the catalytic site. Such catalysts are effective in various reactions, including esterification, condensation, and the synthesis of heterocyclic compounds. mdpi.comresearchgate.net
Organosulfonic Acid Catalysis in Multicomponent Reactions
The sulfonic acid group (-SO₃H) attached to the pyridine ring positions this compound as a potent organosulfonic acid catalyst. Such catalysts are increasingly utilized in multicomponent reactions (MCRs), which are highly efficient one-pot syntheses involving three or more reactants. The Brønsted acidity of the sulfonic acid moiety can activate substrates, facilitating key bond-forming steps in complex molecular constructions.
Research on related sulfonic acid-functionalized catalysts has demonstrated their efficacy in promoting the synthesis of diverse heterocyclic structures, including various pyridine derivatives. wur.nlresearchgate.netnih.gov For instance, sulfonic acid-functionalized ionic liquids and solid-supported catalysts have been successfully employed in the synthesis of dihydropyrimidinones via the Biginelli reaction and in the formation of functionalized 4H-pyrans. researchgate.netnih.gov These reactions typically proceed through an acid-catalyzed condensation mechanism, where the catalyst protonates a carbonyl group, enhancing its electrophilicity for subsequent nucleophilic attack. nih.gov
Given these precedents, this compound is anticipated to be an effective catalyst for a range of MCRs, offering advantages such as operational simplicity, potential for recyclability, and mild reaction conditions. Its catalytic activity would be comparable to other sulfonic acid-based systems, as detailed in the table below.
| Catalyst Type | Multicomponent Reaction Example | Key Feature |
| Sulfonic acid-functionalized ionic liquids | Synthesis of 4H-pyran derivatives | Homogeneous catalysis, high acidity nih.gov |
| Sulfonic acid-functionalized nano zeolite | Synthesis of pyridines and 1,4-dihydropyridines | Heterogeneous catalysis, reusability wur.nl |
| This compound (Predicted) | Synthesis of various heterocycles | Bifunctional acid-base properties |
Acid-Base Catalysis Mediated by its Structure
A particularly intriguing aspect of this compound is its inherent potential for bifunctional acid-base catalysis. The molecule possesses a strongly acidic sulfonic acid group and a basic nitrogen atom within the pyridine ring. This dual functionality allows for the simultaneous activation of both electrophilic and nucleophilic reaction partners.
In a hypothetical reaction, the sulfonic acid group could protonate an electrophile, while the pyridine nitrogen could act as a general base, deprotonating a nucleophile. This cooperative catalysis can significantly accelerate reaction rates and enhance selectivity by organizing the reactants in a favorable orientation. Studies on other bifunctional catalysts have shown that such cooperative effects lead to higher catalytic activity compared to monofunctional catalysts. nih.gov
The mechanism of base catalysis can vary depending on the reactants and the basicity of the catalyst. researchgate.net The pyridine nitrogen in this compound can facilitate reactions by activating a nucleophile through hydrogen bonding or direct deprotonation. This dual catalytic nature makes it a highly promising tool for designing sophisticated synthetic transformations.
Intermediates for Specialty Chemicals and Advanced Materials
Beyond its catalytic applications, the structural features of this compound make it a valuable intermediate for the synthesis of specialty chemicals and advanced materials.
Components in Advanced Pigments and Dyes
The cyanopyridine scaffold is a known component in the synthesis of various dyes. The presence of the sulfonic acid group in this compound is particularly advantageous for dye synthesis, as sulfonation is a common strategy to impart water solubility to dye molecules. upce.cz
This compound can serve as a precursor for azo dyes. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. nih.govnih.gov While this compound itself is not a primary amine, it can be chemically modified to incorporate one, or it can act as the coupling component in certain reaction schemes. The electron-withdrawing nature of the cyano and sulfonic acid groups would influence the final color of the resulting dye. The general structure of azo dyes and the role of intermediates are well-established. unb.cahztya.com
Furthermore, cyanine (B1664457) dyes, another important class of dyes, often incorporate heterocyclic moieties. The introduction of sulfonic acid groups into cyanine dyes has been shown to improve their physicochemical properties, such as reducing aggregation. wur.nlnih.gov Therefore, this compound represents a potentially valuable building block for creating novel, water-soluble, and stable dyes for various applications.
| Dye Class | Role of this compound | Key Advantage of Sulfonic Acid Group |
| Azo Dyes | Potential as a coupling component or a precursor to the amine component | Enhances water solubility upce.cz |
| Cyanine Dyes | Potential as a heterocyclic building block | Reduces aggregation, improves photophysical properties wur.nl |
Precursors for Optoelectronic Materials (excluding biological optical applications)
Functionalized cyanopyridines are being actively investigated for their potential in organic electronic devices. The cyano group is a strong electron-withdrawing group, which can lower the energy levels of the frontier molecular orbitals (LUMO and HOMO) of a molecule. This property is highly desirable for the development of n-type organic semiconductors, which are essential for creating efficient organic electronic devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.org
Recent research has demonstrated that functionalized cyanopyridines can serve as promising anolytes in nonaqueous redox flow batteries, exhibiting extremely low reduction potentials. nih.govnih.gov The introduction of different functional groups onto the cyanopyridine core allows for the fine-tuning of its electronic properties.
The combination of the electron-withdrawing cyano group and the potential for extended conjugation makes derivatives of this compound interesting candidates for optoelectronic materials. The sulfonic acid group could also be used to modify the solubility and processing characteristics of these materials, or to interface with other components in a device. The development of organic semiconductors based on cyano-functionalized building blocks is a rapidly advancing field with significant potential. rsc.org
Advanced Analytical Methodologies for 3 Cyanopyridine 2 Sulfonic Acid
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and purification of 3-Cyanopyridine-2-sulfonic acid from reaction mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is the premier technique for this non-volatile and polar compound, while gas chromatography-mass spectrometry (GC-MS) can be employed for its volatile derivatives.
High-performance liquid chromatography is an indispensable tool for the analysis of pyridine (B92270) derivatives and sulfonic acids. For this compound, reversed-phase (RP) HPLC would be a primary method of choice. The inherent polarity of the sulfonic acid group and the aromatic nature of the pyridine ring allow for effective separation on C18 or C8 columns.
Method development would likely involve an acidic mobile phase to suppress the ionization of the sulfonic acid group, leading to better peak shape and retention. A typical mobile phase might consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with an acidic modifier such as formic acid or phosphoric acid. sielc.com For instance, a method for the related compound 3-pyridinesulfonic acid utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Detection is commonly achieved using a UV detector, as pyridine-containing compounds exhibit strong absorbance in the UV region, typically around 254-275 nm. helixchrom.comrsc.orgsielc.com
Mixed-mode chromatography, which combines reversed-phase and ion-exchange or hydrogen-bonding mechanisms, offers an alternative and powerful approach for separating isomers and related impurities. helixchrom.comsielc.com For example, the separation of aminopyridine isomers has been successfully achieved using hydrogen-bonding interactions with the stationary phase. sielc.com A patent for pyridine-3-sulfonyl chloride, which readily hydrolyzes to pyridine-3-sulfonic acid, describes an HPLC method using a C18 column with a tetrabutylammonium (B224687) hydroxide (B78521) phosphate (B84403) buffer, demonstrating the utility of ion-pairing reagents in certain applications. patsnap.com
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of starting conditions for method development, based on established methods for similar compounds.
Direct GC-MS analysis of this compound is not feasible due to its low volatility and thermal lability. Therefore, a derivatization step is essential to convert the polar sulfonic acid group into a more volatile and thermally stable functional group. nih.gov Silylation is a widely used derivatization technique for compounds containing acidic protons, such as carboxylic and sulfonic acids. mdpi.comresearchgate.net
In this approach, the sample containing this compound would be treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst and a suitable solvent like pyridine. mdpi.com This reaction replaces the acidic proton of the sulfonic acid group with a trimethylsilyl (B98337) (TMS) group, creating a volatile derivative that can be readily analyzed by GC-MS. unina.it
The resulting TMS-derivatized this compound can then be separated on a non-polar or medium-polarity capillary column and detected by mass spectrometry. The mass spectrometer provides not only quantitative data but also structural information based on the fragmentation pattern of the derivative, which is invaluable for confirmation of the analyte's identity. nih.gov While this method is effective, careful optimization of the derivatization reaction is crucial to ensure complete and reproducible conversion, as matrix effects can influence the reaction yield. unina.it
Table 2: Hypothetical GC-MS Parameters for the Analysis of Silylated this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injection Mode | Split (10:1) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-500 m/z |
This table provides a plausible set of GC-MS conditions for the analysis of the derivatized compound.
Electrochemical Methods for Detection and Reaction Monitoring
Electrochemical techniques offer a sensitive and often cost-effective means for the detection of electroactive species like this compound. The pyridine ring and the cyano group are both known to be electrochemically active, making methods such as cyclic voltammetry and amperometry suitable for analysis. acs.orgresearchgate.net
The electrochemical behavior of pyridine derivatives has been extensively studied, revealing that they can undergo both reduction and oxidation reactions. researchgate.netnih.govacs.org The reduction of cyanopyridines has been a subject of particular interest. acs.orgjcesr.orggoogle.com The specific potential at which these reactions occur can be used for selective detection. For instance, in a flowing system such as an HPLC effluent, an electrochemical detector can be used to monitor the appearance of this compound.
Furthermore, electrochemical methods are well-suited for monitoring the progress of reactions in real-time. By immersing an electrode in a reaction mixture, the consumption of reactants or the formation of products can be tracked by measuring the change in current or potential over time. This can provide valuable kinetic information and help in determining reaction endpoints. The development of such a method would involve studying the voltammetric behavior of this compound to identify suitable operating potentials for detection and monitoring.
Capillary Electrophoresis (CE) for Complex Mixture Analysis
Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species and complex mixtures. usp.orglibretexts.org Given that this compound is an ionic compound, CE represents a powerful analytical tool. Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio. libretexts.org
The analysis of aromatic sulfonic acids by CE has been successfully demonstrated, often using a simple buffer system such as a borate (B1201080) buffer at an alkaline pH. nih.gov Under these conditions, the sulfonic acid group would be fully deprotonated, imparting a negative charge to the molecule and allowing it to migrate in the electric field. CE is also highly effective in separating positional isomers, which can be a significant challenge for HPLC. nih.govcapes.gov.br This capability would be particularly advantageous for resolving this compound from other isomeric impurities.
For more complex matrices, coupling CE with a mass spectrometer (CE-MS) can provide an additional layer of specificity, confirming the identity of the separated peaks based on their mass-to-charge ratio. nih.gov
Table 3: Potential Capillary Electrophoresis Conditions for this compound Analysis
| Parameter | Condition |
| Capillary | Fused Silica (B1680970), 50 cm total length, 40 cm effective length, 50 µm ID |
| Background Electrolyte | 25 mM Sodium Borate Buffer, pH 9.2 |
| Voltage | +20 kV |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 260 nm |
| Temperature | 25 °C |
This table outlines a potential set of CE conditions based on methods for similar analytes.
Quantitative Spectroscopic Analysis in Reaction Kinetics
Quantitative spectroscopic analysis, particularly UV-Visible spectroscopy, is a fundamental technique for studying reaction kinetics. thermofisher.com The aromatic pyridine ring in this compound gives it a distinct UV absorbance spectrum. sielc.comresearchgate.net Any reaction that alters the structure of the chromophore will result in a change in the UV-Vis spectrum, which can be monitored over time to determine the reaction rate. thermofisher.com
For example, in a reaction where this compound is consumed, the decrease in absorbance at its λmax can be measured at various time points. By applying the Beer-Lambert law, the change in concentration can be calculated, and from this data, the order of the reaction and the rate constant can be determined. thermofisher.com This method is non-invasive and allows for continuous monitoring of the reaction. nih.govnih.gov
Infrared (IR) spectroscopy can also be employed to monitor reaction kinetics, particularly for changes in specific functional groups. rsc.org For instance, the disappearance of a reactant's characteristic IR band or the appearance of a product's band can be tracked. The cyano group (C≡N) and the sulfonic acid group (S=O) in this compound have strong, characteristic IR absorptions, making them excellent probes for monitoring reactions involving these functionalities.
Future Research Directions and Open Challenges
Exploration of Novel, More Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes to 3-Cyanopyridine-2-sulfonic acid is a primary challenge. Current methods for synthesizing related compounds often rely on multi-step procedures or harsh reagents. Future research should focus on pioneering novel synthetic strategies that adhere to the principles of green chemistry.
Key areas for exploration include:
Direct Sulfonation: Investigating the direct sulfonation of 3-cyanopyridine (B1664610). While methods for producing pyridine-3-sulfonic acid from pyridine (B92270) exist, the presence of the electron-withdrawing cyano group will significantly alter the regioselectivity and reactivity, requiring new catalytic systems. google.com
Catalytic Ammoxidation: Adapting ammoxidation technology, used to convert 3-picoline to 3-cyanopyridine, could be a starting point. google.com Research into a subsequent, potentially one-pot, sulfonation step would be highly valuable.
Multicomponent Reactions (MCRs): Designing novel MCRs that assemble the core structure from simple, readily available precursors. MCRs are known for their high atom economy and efficiency in generating molecular complexity, and have been used to create various 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.netmdpi.com
Green Solvents and Catalysts: Employing green solvents like water, supercritical CO2, or ionic liquids to minimize the environmental impact of the synthesis. mdpi.com The development of reusable, solid acid catalysts could also offer a more sustainable alternative to traditional methods. mdpi.comresearchgate.net
A patent for synthesizing nicotinic compounds outlines the sulfonation of pyridine followed by conversion to 3-cyanopyridine, which could potentially be adapted. google.com Another patented process describes preparing pyridine-3-sulfonic acid from 3-chloropyridine (B48278) N-oxide, which might offer an alternative pathway if the cyano group is introduced at a different stage. google.com
Table 1: Potential Sustainable Synthetic Approaches
| Synthetic Strategy | Advantages | Key Challenges |
|---|---|---|
| Direct Sulfonation of 3-Cyanopyridine | Potentially high atom economy, direct route. | Controlling regioselectivity, harsh reaction conditions. |
| One-Pot Ammoxidation/Sulfonation | Increased efficiency, reduced waste from intermediate purification. | Catalyst development, compatibility of reaction conditions. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to derivatives. | Identification of suitable starting materials and catalysts. |
| Flow Chemistry Synthesis | Precise control over reaction parameters, improved safety, scalability. | Initial setup costs, optimization of flow conditions. |
Discovery of Unprecedented Chemical Reactivity and Transformations
The juxtaposition of a nucleophilic nitrile group and a strongly acidic, bulky sulfonic acid group on a pyridine ring suggests a rich and unexplored reactivity profile. Future research should aim to uncover and harness this unique reactivity.
Potential areas of investigation include:
Intramolecular Cyclization: Exploring conditions that could induce intramolecular reactions between the cyano and sulfonic acid groups, potentially leading to novel fused heterocyclic systems.
Ortho-Directed Reactions: Utilizing the sulfonic acid group to direct metalation or other functionalization at specific positions on the pyridine ring.
Reactivity as a Ligand: Investigating the coordination chemistry of this compound with various metal centers, where both the pyridine nitrogen and the functional groups could act as binding sites.
N-Terminal Cysteine Bioconjugation: Inspired by the reactivity of other 2-cyanopyridine (B140075) derivatives, this compound could be explored for its ability to react with N-terminal cysteine residues in peptides and proteins, potentially with unique pH-dependent reactivity due to the sulfonic acid group. nih.gov
Rational Design of Derivatives for Specific Chemical Functions
Derivatives of 3-cyanopyridine are a cornerstone of many medicinal and materials science applications. rsc.orgekb.eg The parent compound, this compound, serves as an ideal starting point for creating a new generation of functional molecules through rational design.
Future work should focus on modifying the core structure to achieve specific functions:
Pharmaceutical Agents: The 3-cyanopyridine scaffold is present in various biologically active molecules, including PIM-1 kinase inhibitors for cancer therapy and cardiotonic agents. ekb.eg Derivatization of the sulfonic acid group into sulfonamides or sulfonate esters could yield new classes of inhibitors or modulators for various biological targets. For instance, modifying the sulfonic acid group could lead to novel dual VEGFR-2/HER-2 inhibitors, a strategy that has been successful with other cyanopyridone derivatives. nih.gov
Functional Dyes and Sensors: The electronic properties of the cyanopyridine system can be tuned by derivatization. This could lead to the development of novel fluorescent probes or chemosensors for detecting metal ions or nitroaromatic compounds. rsc.org
Catalysts: The sulfonic acid group provides a handle for creating new Brønsted acid catalysts. Immobilizing these derivatives on solid supports could lead to recyclable and highly active catalysts for various organic transformations.
Table 2: Examples of Functional 3-Cyanopyridine Derivatives
| Derivative Class | Reported Function | Potential Application for New Derivatives |
|---|---|---|
| 3-Cyano-2-oxo-pyridines | Cardiotonic agents, anticancer, antimicrobial. ekb.egresearchgate.net | Development of new therapeutics with improved efficacy. |
| 2-Amino-3-cyanopyridines | Precursors to anticancer and antibacterial agents. mdpi.comresearchgate.netresearchgate.net | Synthesis of novel fused heterocyclic drugs. |
| 4-Aryl-3-cyanopyridines | PIM-1 kinase inhibitors. ekb.eg | Targeted cancer therapies. |
| Bipyridines | Ligands for catalysis. researchgate.net | Development of new catalysts for green chemistry. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of derivatives, the integration of synthetic routes with modern automation technologies is essential. Flow chemistry offers precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for high-throughput screening.
Future research should target:
Development of Flow Syntheses: Converting promising batch syntheses of this compound and its derivatives into continuous flow processes.
Automated Derivatization: Creating automated platforms that can rapidly generate libraries of derivatives by reacting the sulfonic acid or other positions on the ring with a diverse set of building blocks.
Real-time Analysis: Integrating in-line analytical techniques (e.g., NMR, IR, MS) to monitor reaction progress and facilitate rapid optimization.
Deepening Theoretical Understanding through Advanced Computational Models
Computational chemistry provides invaluable insights into molecular properties and reaction mechanisms, guiding experimental design and accelerating discovery. Advanced computational models can be employed to deepen our understanding of this compound.
Key areas for theoretical investigation:
DFT Calculations: Using Density Functional Theory (DFT) to predict the molecule's electronic structure, reactivity, and spectroscopic properties. DFT can also be used to elucidate the mechanisms of novel reactions and guide the design of catalysts for its synthesis. rsc.org
Molecular Docking: Performing docking studies to predict the binding modes of derivatives with biological targets, such as enzymes or receptors. This can help prioritize synthetic targets for drug discovery programs. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of derivatives with their observed biological activity or chemical function, enabling the rational design of more potent or effective molecules.
Expanding Applications in Green Chemistry and Advanced Material Science
The principles of green chemistry should guide the future applications of this compound and its derivatives. acs.org Its unique structure holds potential for creating novel materials with advanced properties.
Future application-focused research includes:
Biodegradable Chelating Agents: The combination of a pyridine ring and a sulfonic acid group could be explored for creating biodegradable alternatives to common chelating agents.
Organocatalysis: Using the inherent acidity of the sulfonic acid group to develop metal-free catalytic systems for reactions like esterifications, hydrations, or condensation reactions.
Polymer and Material Science: Incorporating the molecule as a monomer or functional additive into polymers to impart specific properties such as flame retardancy, thermal stability, or conductivity. The self-assembly properties of derivatives could also be harnessed to create structured materials for electronics or drug delivery. acs.org
Q & A
Q. What are the established synthetic routes for 3-cyanopyridine-2-sulfonic acid, and how do reaction conditions influence yield and purity?
The synthesis of sulfonic acid derivatives typically involves sulfonation or sulfonation-coupled cyclization reactions. For pyridine-based sulfonic acids, chlorosulfonic acid is a common reagent due to its strong sulfonating capacity. Reaction parameters such as temperature (e.g., 0–5°C for controlled exothermic reactions), solvent polarity (e.g., chloroform for stabilizing intermediates), and stoichiometric ratios must be optimized to avoid side products like sulfone derivatives . Characterization via H/C NMR and IR spectroscopy is critical to confirm the absence of unreacted cyanopyridine precursors and sulfonic acid dimerization .
Q. How should researchers characterize the acid dissociation constants (pKa) and solubility profile of this compound in aqueous and organic solvents?
Potentiometric titration in aqueous buffers (pH 1–14) can determine pKa values, while UV-Vis spectroscopy monitors protonation-dependent spectral shifts. Solubility studies require gravimetric analysis after saturation in solvents like water, ethanol, and DMSO. Note that the electron-withdrawing cyano group adjacent to the sulfonic acid moiety likely reduces solubility in non-polar solvents compared to analogous pyridine sulfonates .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Based on safety data for structurally similar compounds, storage in airtight containers under inert gas (e.g., argon) at 2–8°C minimizes hydrolysis of the sulfonic acid group and cyanide leakage. Periodic FTIR analysis is advised to detect moisture-induced degradation, identifiable by broadening of the S=O stretching bands (1050–1200 cm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic or polymer composite applications?
Density Functional Theory (DFT) simulations can model the compound’s electronic structure, including charge distribution at the sulfonic acid and cyano groups. This predicts sites for electrophilic/nucleophilic attacks, aiding in designing copolymer membranes (e.g., proton-exchange membranes) or metal-organic frameworks (MOFs). Validation requires comparing computed vibrational spectra with experimental IR/Raman data .
Q. What experimental strategies resolve contradictions in reported catalytic activity data for sulfonic acid derivatives in organic synthesis?
Contradictions often arise from impurities (e.g., residual solvents) or inconsistent reaction scales. Researchers should:
Q. How does the integration of this compound into polymer matrices affect ion transport properties, and what in situ characterization methods are suitable?
In proton-exchange membranes, small-angle X-ray scattering (SAXS) and electrochemical impedance spectroscopy (EIS) correlate sulfonic acid group distribution with proton conductivity. For real-time analysis, operando FTIR tracks water uptake and sulfonate group hydration dynamics during thermal cycling (25–100°C) .
Q. What are the challenges in quantifying trace degradation products of this compound in environmental or biological systems?
Liquid chromatography-mass spectrometry (LC-MS) with ion-pairing reagents (e.g., tetrabutylammonium bromide) enhances separation of polar degradation products. Isotopic labeling (C-cyanide) aids in distinguishing hydrolysis byproducts from background noise in ecotoxicity assays .
Methodological Guidance
- Data Contradiction Analysis : When conflicting reports arise (e.g., catalytic efficiency), employ multi-technique validation (e.g., cross-referencing XRD, BET surface area, and catalytic turnover numbers) to isolate variables like crystallinity or surface acidity .
- Experimental Design : For stability studies, use accelerated aging protocols (e.g., 70°C/75% RH for 72 hours) followed by LC-MS to simulate long-term degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
